molecular formula C12H21NO2 B13243657 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid

8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid

Cat. No.: B13243657
M. Wt: 211.30 g/mol
InChI Key: ZFLLURVNRQRRIL-UHFFFAOYSA-N
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Description

8-Ethyl-2-azaspiro[45]decane-4-carboxylic acid is a heterocyclic compound with a unique spiro structure It is characterized by the presence of a nitrogen atom within the ring system, which imparts distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid typically involves the reaction of ethylamine with a suitable spirocyclic precursor. One common method includes the cyclization of a linear precursor under acidic or basic conditions to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The purification process often involves crystallization or chromatography to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The nitrogen atom in the spiro ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets. The nitrogen atom in the spiro ring can form hydrogen bonds or coordinate with metal ions, influencing biological pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 8-Oxa-2-azaspiro[4.5]decane
  • 8-Ethyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid
  • 1,4-Dioxa-8-azaspiro[4.5]decane

Uniqueness

8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid is unique due to its specific spirocyclic structure and the presence of an ethyl group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties or chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

8-ethyl-2-azaspiro[4.5]decane-4-carboxylic acid

InChI

InChI=1S/C12H21NO2/c1-2-9-3-5-12(6-4-9)8-13-7-10(12)11(14)15/h9-10,13H,2-8H2,1H3,(H,14,15)

InChI Key

ZFLLURVNRQRRIL-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2(CC1)CNCC2C(=O)O

Origin of Product

United States

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